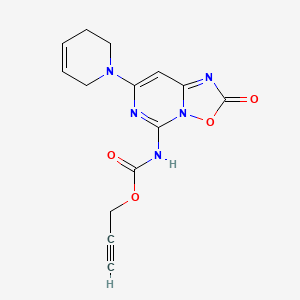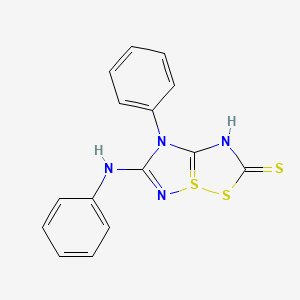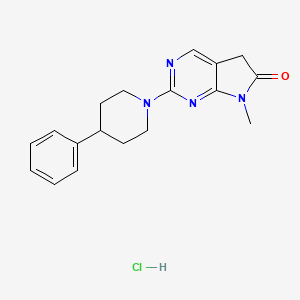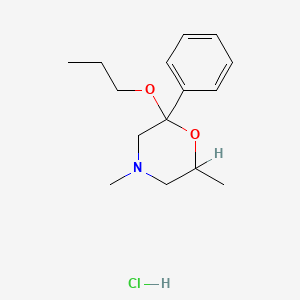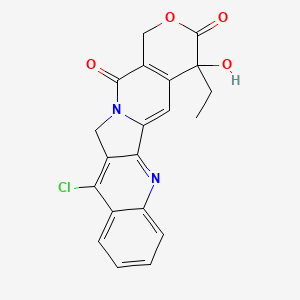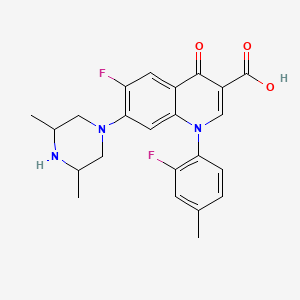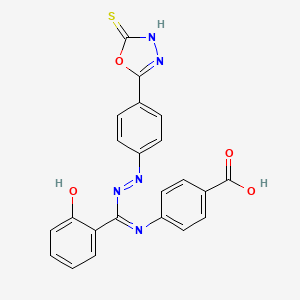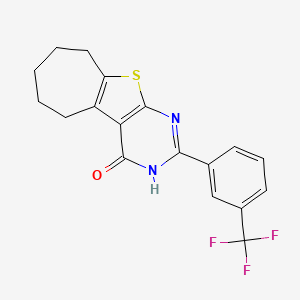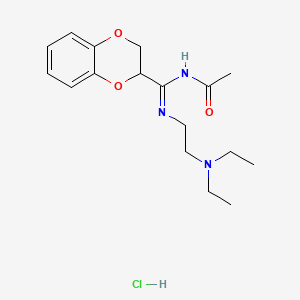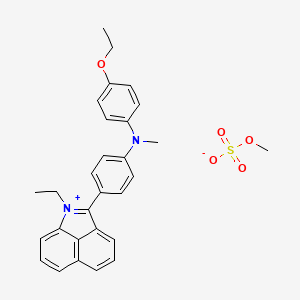
Tetrahydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2-thioxo-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/MX8910300 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping to ensure the safety and health of workers who may be exposed to these substances .
Méthodes De Préparation
The preparation methods for NIOSH/MX8910300 involve various synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace air, blood, and urine . The NMAM provides guidelines for the preparation of samples, including the use of specific reagents and conditions to ensure accurate analysis.
Analyse Des Réactions Chimiques
NIOSH/MX8910300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The NIOSH Pocket Guide to Chemical Hazards provides general industrial hygiene information for hundreds of chemicals, including NIOSH/MX8910300 . Common reagents and conditions used in these reactions are also detailed in the guide, along with the major products formed from these reactions.
Applications De Recherche Scientifique
NIOSH/MX8910300 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. The compound is particularly important in occupational safety and health research, where it is used to study the effects of exposure to hazardous substances and to develop methods for controlling or eliminating these exposures . Additionally, NIOSH conducts research on the implications and applications of advanced materials and nanotechnology, which may involve the use of NIOSH/MX8910300 .
Mécanisme D'action
The mechanism of action of NIOSH/MX8910300 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved in the action of NIOSH/MX8910300 are detailed in the NIOSH publications and research documents .
Comparaison Avec Des Composés Similaires
NIOSH/MX8910300 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and nitroaromatic compounds. These compounds share some similarities in their chemical properties and industrial applications . NIOSH/MX8910300 is unique in its specific applications and the detailed information provided in the NIOSH Pocket Guide to Chemical Hazards .
Propriétés
Numéro CAS |
62554-16-9 |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-3-18-12-6-4-11(5-7-12)9-16-8-10(2)13(17)15-14(16)19/h4-7,10H,3,8-9H2,1-2H3,(H,15,17,19) |
Clé InChI |
NABJMAKGFMDXIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



